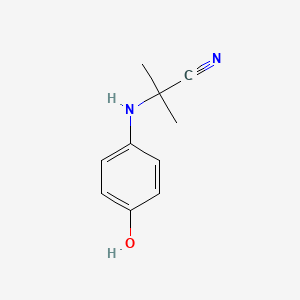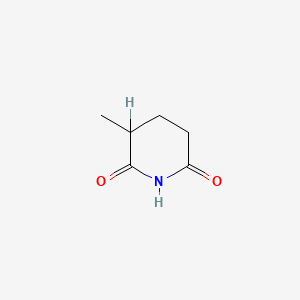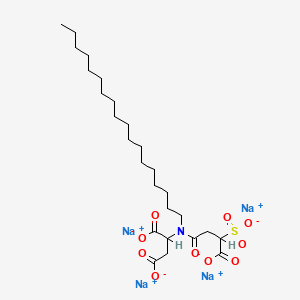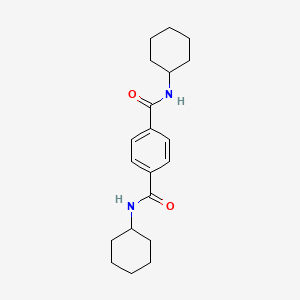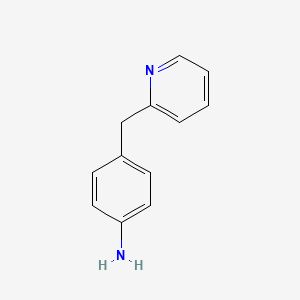
4-(ピリジン-2-イルメチル)アニリン
概要
説明
2-(4-Aminobenzyl)pyridine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(4-Aminobenzyl)pyridine and similar compounds often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Molecular Structure Analysis
The molecular structure of 2-(4-Aminobenzyl)pyridine is characterized by a pyridine ring attached to a benzyl group with an amino substituent . Further detailed analysis would require specific spectroscopic techniques .Chemical Reactions Analysis
2-(4-Aminobenzyl)pyridine, like other pyridine derivatives, can undergo various types of reactions including nucleophilic substitution, electrophilic substitution, and N-protonation . It can also participate in Schiff base condensation reactions .科学的研究の応用
二座キレートの合成
この化合物は、配位化学において重要な二座 N,N’-ドナーキレートの合成に使用されます。 これらのキレートは金属イオンに結合し、触媒や材料科学における潜在的な用途を持つ錯体を形成することができます .
多成分反応
これは、さまざまな配位子を合成するための多成分反応におけるビルディングブロックとして役立ちます。 これらの配位子は、次に触媒、医薬品、材料科学など、さまざまな用途を持つ金属との錯体を形成するために使用することができます .
カチオン認識
2-(4-アミノベンジル)ピリジンの誘導体は、そのカチオン認識特性について設計および評価されています。 この用途は、特定のイオンの存在を検出できるセンサーやデバイスの開発において重要です .
キノリン誘導体の合成
この化合物は、酸化芳香族化反応によるキノリン誘導体の合成に関与しています。 キノリンとその誘導体は、薬理学的特性のために医薬品化学において重要です .
有機合成中間体
Safety and Hazards
将来の方向性
Research on 2-(4-Aminobenzyl)pyridine and similar compounds is ongoing, with a focus on their potential as bioactive ligands and chemosensors . Their unique photophysical properties make them useful in ion recognition and they are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
作用機序
Target of Action
It has been found that similar compounds have been used in the synthesis of complexes with palladium (ii), which are known to interact with various biological targets .
Mode of Action
The mode of action of 4-(pyridin-2-ylmethyl)aniline involves its interaction with its targets, leading to various changes. For instance, in the case of palladium (II) complexes, the substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .
Biochemical Pathways
It’s known that palladium (ii) complexes, which can be synthesized using similar compounds, can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .
Result of Action
Similar compounds have been used in the synthesis of palladium (ii) complexes, which have shown potential in cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(pyridin-2-ylmethyl)aniline. For instance, a probe based on a similar compound, N,N-bis (pyridin-2-ylmethyl) aniline, was found to work well in environmental samples and was pH-insensitive under near-neutral conditions . Many factors can impact the measurement of environmental samples, such as pH, coexisting ions interference, temperature, etc .
生化学分析
Biochemical Properties
2-(4-Aminobenzyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with microbial enzymes, leading to the inhibition of microbial growth . The compound’s interaction with enzymes such as pyridine nucleotide coenzymes (NAD and NADP) is crucial for its role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
2-(4-Aminobenzyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyridine derivatives, including 2-(4-Aminobenzyl)pyridine, can affect the cytotoxic properties of tumor cells by targeting specific cellular pathways . The compound’s impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of enzymes involved in these processes. Additionally, its antimicrobial properties suggest that it can disrupt microbial cell function by interfering with essential cellular mechanisms .
Molecular Mechanism
The molecular mechanism of 2-(4-Aminobenzyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit microbial enzymes is a key aspect of its antimicrobial activity . Furthermore, its interaction with pyridine nucleotide coenzymes (NAD and NADP) suggests that it can modulate oxidation-reduction reactions, thereby influencing cellular metabolism . These molecular interactions underscore the compound’s potential in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminobenzyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridine derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy in biochemical assays . Additionally, long-term exposure to 2-(4-Aminobenzyl)pyridine in in vitro or in vivo studies may result in changes in cellular function, highlighting the need for careful consideration of temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(4-Aminobenzyl)pyridine vary with different dosages in animal models. Studies have demonstrated that varying dosages of pyridine derivatives can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity. This information is essential for developing safe and effective therapeutic applications of 2-(4-Aminobenzyl)pyridine.
Metabolic Pathways
2-(4-Aminobenzyl)pyridine is involved in various metabolic pathways, including those mediated by pyridine nucleotide coenzymes (NAD and NADP) . These coenzymes play a critical role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis. The compound’s interaction with these coenzymes suggests that it can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4-Aminobenzyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that pyridine derivatives can be transported across cellular membranes and distributed within various cellular compartments . The compound’s localization and accumulation within specific tissues can impact its efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Aminobenzyl)pyridine is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of 2-(4-Aminobenzyl)pyridine is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDQPSPINRRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332670 | |
| Record name | 2-(4-Aminobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58498-12-7 | |
| Record name | 2-(4-Aminobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
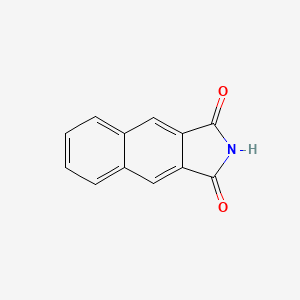
![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)
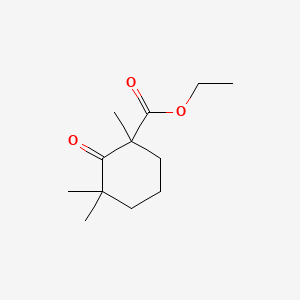
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)

